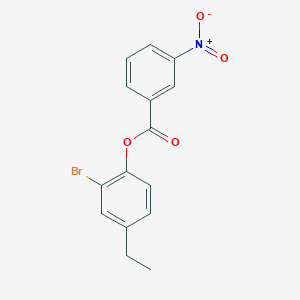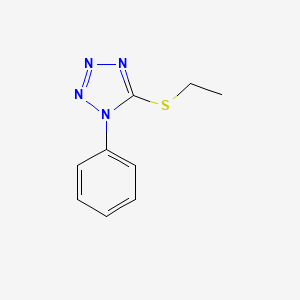
1-(3-fluorobenzoyl)-N-(1-methyl-3-phenylpropyl)-4-piperidinecarboxamide
説明
1-(3-fluorobenzoyl)-N-(1-methyl-3-phenylpropyl)-4-piperidinecarboxamide is a chemical compound that belongs to the class of synthetic opioids. It is commonly known as Fentanyl, which is a potent pain medication used for the treatment of severe pain, such as cancer pain or post-surgical pain. Fentanyl is a Schedule II controlled substance, and it has a high potential for abuse and addiction. However, in recent years, Fentanyl has gained significant attention in the scientific community due to its potential applications in research.
作用機序
Fentanyl acts on the central nervous system by binding to the mu-opioid receptor, which is responsible for pain relief. The binding of Fentanyl to the mu-opioid receptor results in the inhibition of the release of neurotransmitters, such as dopamine and serotonin, which are responsible for the transmission of pain signals. Fentanyl also induces a state of euphoria and relaxation by activating the reward pathways in the brain.
Biochemical and Physiological Effects:
Fentanyl has several biochemical and physiological effects, including pain relief, sedation, respiratory depression, and addiction. Fentanyl is a potent analgesic, and its effects are similar to those of morphine. However, Fentanyl is more potent than morphine, and its effects last longer. Fentanyl can also cause sedation and respiratory depression, which can be life-threatening in high doses. Fentanyl has a high potential for addiction and abuse, and it can cause withdrawal symptoms when discontinued.
実験室実験の利点と制限
Fentanyl has several advantages as a tool for scientific research, including its potency, selectivity, and availability. Fentanyl is a potent analgesic and can be used to induce pain in animal models. Fentanyl is also selective for the mu-opioid receptor, which makes it a useful tool for studying the opioid receptor system. Fentanyl is widely available and can be obtained in pure form from commercial suppliers. However, Fentanyl has several limitations, including its potential for abuse and addiction. Fentanyl can also cause respiratory depression, which can be a significant concern in animal experiments.
将来の方向性
There are several future directions for the research on Fentanyl. One direction is the development of new opioid medications that are more selective and less addictive than Fentanyl. Another direction is the study of the long-term effects of Fentanyl on the brain and the body. The use of Fentanyl in combination with other drugs, such as antidepressants and antipsychotics, is also an area of interest. Finally, the development of new methods for the synthesis and purification of Fentanyl is an ongoing area of research.
科学的研究の応用
Fentanyl has potential applications in various fields of scientific research, including pharmacology, neuroscience, and medicinal chemistry. Fentanyl is a potent analgesic and has been extensively used in pain research. It has also been used as a tool for studying the opioid receptor system and its interactions with other neurotransmitter systems. Fentanyl has been used in the development of new opioid medications and as a reference compound for evaluating the efficacy of new opioid drugs.
特性
IUPAC Name |
1-(3-fluorobenzoyl)-N-(4-phenylbutan-2-yl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27FN2O2/c1-17(10-11-18-6-3-2-4-7-18)25-22(27)19-12-14-26(15-13-19)23(28)20-8-5-9-21(24)16-20/h2-9,16-17,19H,10-15H2,1H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDCCHEJBYNSQMQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=CC=C1)NC(=O)C2CCN(CC2)C(=O)C3=CC(=CC=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl)-2-{[5-(2-methyl-3-furyl)-4-(tetrahydro-2-furanylmethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4724832.png)
![3-{[(3-{[(2,4-dimethoxyphenyl)amino]carbonyl}-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)amino]carbonyl}bicyclo[2.2.2]oct-5-ene-2-carboxylic acid](/img/structure/B4724833.png)


![ethyl 2-{[3-(1H-tetrazol-1-yl)benzoyl]amino}benzoate](/img/structure/B4724852.png)
![1-(2,3-dimethylphenyl)-4-[2-(2-methoxyphenoxy)butanoyl]piperazine](/img/structure/B4724858.png)

![2-{[(3,5-dichlorophenyl)amino]methylene}cyclohexanone](/img/structure/B4724882.png)
![3-[(3-butyl-2,6-dimethyl-4-quinolinyl)thio]propanoic acid](/img/structure/B4724885.png)
![2-[(2-isopropyl-5-methylphenoxy)methyl]-8,9-diphenylfuro[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4724894.png)
![N-[3-(aminocarbonyl)-5-isopropyl-2-thienyl]-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B4724899.png)

